molecular formula C6H7ClN4O B1396153 2-Amino-5-chloronicotinohydrazide CAS No. 1314959-58-4

2-Amino-5-chloronicotinohydrazide

Cat. No. B1396153
M. Wt: 186.6 g/mol
InChI Key: KBUJHWYHHZWWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloronicotinohydrazide is a chemical compound with the molecular formula C6H7ClN4O and a molecular weight of 186.6 . It is a solid substance that is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-5-chloronicotinohydrazide is 1S/C6H7ClN4O/c7-3-1-4 (6 (12)11-9)5 (8)10-2-3/h1-2H,9H2, (H2,8,10) (H,11,12) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-5-chloronicotinohydrazide is a solid substance that is stored at ambient temperature . It has a molecular weight of 186.6 .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research indicates that 2-amino-5-chloronicotinohydrazide derivatives can be used in the synthesis of antimicrobial agents. In a study, a compound was synthesized using this derivative and evaluated for its in vitro antimicrobial activity against various bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).

Anti-Proliferative Activity

Another application in scientific research involves its role in the synthesis of compounds with anti-proliferative activity. A derivative was tested for its antiproliferative activity in vitro, revealing cytotoxic activity against human tumor cell lines (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Inhibitory Effects on Nitric Oxide Production

Research also shows the utilization of 2-amino-5-chloronicotinohydrazide in compounds that inhibit nitric oxide production. These compounds were assessed for their effects in mouse peritoneal cells, with some derivatives showing significant inhibition (Jansa et al., 2014).

Synthesis of Bioactive Compounds

This chemical is used in synthesizing bioactive compounds, particularly in creating thiosemicarbazide derivatives. These derivatives have demonstrated significant antioxidant and antimicrobial activities, suggesting potential therapeutic applications (Ünver et al., 2014).

Synthesis of Heterocyclic Derivatives

It plays a role in synthesizing various heterocyclic derivatives, such as pyrazoles, pyrans, and thiazoles. Some of these synthesized compounds exhibited notable antitumor activities against different human tumor cell lines (Mohareb, El-Sayed, & Abdelaziz, 2012).

Safety And Hazards

The safety information available indicates that 2-Amino-5-chloronicotinohydrazide may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . Precautionary measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

2-amino-5-chloropyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O/c7-3-1-4(6(12)11-9)5(8)10-2-3/h1-2H,9H2,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUJHWYHHZWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)NN)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloronicotinohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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